![molecular formula C26H25N5O5 B1440869 N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1351611-14-7](/img/structure/B1440869.png)
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Vue d'ensemble
Description
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5O5 and its molecular weight is 487.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-Formyl Apixaban primarily targets Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation .
Mode of Action
N-Formyl Apixaban acts as a direct and highly selective inhibitor of both free and bound forms of FXa . It also inhibits prothrombinase, independent of antithrombin III . By inhibiting FXa, N-Formyl Apixaban prevents the formation of a thrombus .
Biochemical Pathways
The primary biochemical pathway affected by N-Formyl Apixaban is the coagulation cascade. By inhibiting FXa, N-Formyl Apixaban disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots .
Pharmacokinetics
N-Formyl Apixaban has an absolute oral bioavailability of approximately 50% . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . The half-life of N-Formyl Apixaban is approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total N-Formyl Apixaban clearance occurring via renal excretion .
Result of Action
The primary molecular and cellular effect of N-Formyl Apixaban’s action is the prevention of thrombus formation. By inhibiting FXa, N-Formyl Apixaban disrupts the coagulation cascade, thereby preventing the formation of fibrin clots .
Activité Biologique
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, commonly referred to as Apixaban Impurity D, is a compound derived from apixaban, an oral anticoagulant that inhibits factor Xa. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C26H25N5O5
Molecular Weight: 487.52 g/mol
CAS Number: 1351611-14-7
Appearance: Off-white solid
Solubility: Freely soluble in acetonitrile
Storage Conditions: Store at 2-8°C
This compound functions primarily as an inhibitor of factor Xa. This inhibition is crucial in the coagulation cascade, where factor Xa plays a pivotal role in converting prothrombin to thrombin. By inhibiting this enzyme, the compound effectively reduces thrombin generation and subsequent fibrin formation, leading to anticoagulant effects.
Anticoagulant Activity
Research indicates that this compound exhibits significant potency against factor Xa compared to other compounds in its class. In a study published in the Journal of Medicinal Chemistry, it was noted that the compound retains excellent binding affinity and selectivity for factor Xa while demonstrating improved pharmacokinetic properties relative to its predecessors .
Pharmacokinetics
The pharmacokinetic profile of N-formyl-1-(4-methoxyphenyl)-7-oxo has been characterized by favorable absorption and distribution characteristics. Studies have shown that modifications in its chemical structure enhance its bioavailability and metabolic stability .
Study 1: Efficacy in Animal Models
In a series of animal studies assessing the anticoagulant efficacy of apixaban-related compounds, N-formyl-1-(4-methoxyphenyl)-7-oxo was administered via oral gavage. The results indicated a significant reduction in thrombus formation in models of venous thrombosis compared to controls . The area under the curve (AUC) for plasma concentrations demonstrated adequate exposure levels that correlate with effective anticoagulation .
Study 2: Structural Optimization
Further investigations into structural modifications revealed that the incorporation of the p-methoxyphenyl moiety contributed significantly to enhancing factor Xa binding affinity. This optimization process involved cyclization techniques that maintained the compound's efficacy while improving its pharmacological profile .
Comparative Analysis with Other Compounds
Compound Name | Factor Xa Inhibition Potency | Oral Bioavailability | Molecular Weight |
---|---|---|---|
Apixaban | High | ~50% | 459.54 g/mol |
N-formyl-D | Higher | Improved | 487.52 g/mol |
Razaxaban | Moderate | ~40% | 471.56 g/mol |
Applications De Recherche Scientifique
Pharmacological Applications
-
Anticoagulant Activity
- The primary application of N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is its role as an anticoagulant . It functions by inhibiting factor Xa in the coagulation cascade, thereby preventing thrombus formation. This property is particularly useful in:
- Venous Thromboembolism (VTE) Prevention : It is indicated for the prevention of VTE in patients undergoing major orthopedic surgeries such as total hip or knee replacements.
- Atrial Fibrillation Management : It aids in reducing the risk of stroke in patients with non-valvular atrial fibrillation.
- The primary application of N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide is its role as an anticoagulant . It functions by inhibiting factor Xa in the coagulation cascade, thereby preventing thrombus formation. This property is particularly useful in:
-
Potential in Treating Thromboembolic Disorders
- The compound has been studied for its efficacy in treating various thromboembolic disorders including myocardial infarction and stroke. Its mechanism of action allows it to be effective against conditions that require rapid anticoagulation.
Recent studies have highlighted the effectiveness of N-formyl derivatives in various clinical settings. Here are some notable findings:
-
Clinical Trials
- Clinical trials involving Apixaban derivatives have demonstrated significant reductions in thromboembolic events compared to traditional anticoagulants. The N-formyl derivative shows promise due to its enhanced bioavailability and selectivity for factor Xa inhibition.
-
Comparative Studies
- Comparative studies have shown that compounds similar to N-formyl-1-(4-methoxyphenyl)-7-oxo exhibit lower incidences of bleeding complications compared to older anticoagulants such as warfarin. This is attributed to their targeted mechanism of action and shorter half-lives.
-
Mechanistic Insights
- Mechanistic studies indicate that this compound binds effectively to the active site of factor Xa, leading to a potent inhibition of its enzymatic activity. This specificity reduces off-target effects that are common with non-selective anticoagulants.
Propriétés
IUPAC Name |
N-formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O5/c1-36-20-11-9-19(10-12-20)31-24-21(23(28-31)25(34)27-16-32)13-15-30(26(24)35)18-7-5-17(6-8-18)29-14-3-2-4-22(29)33/h5-12,16H,2-4,13-15H2,1H3,(H,27,32,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAFWRVOUFGSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351611-14-7 | |
Record name | N-Formyl-1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKP3QCA32R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.